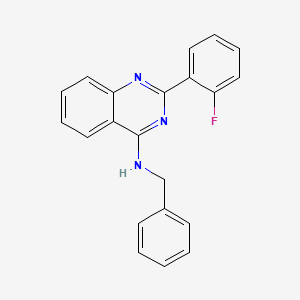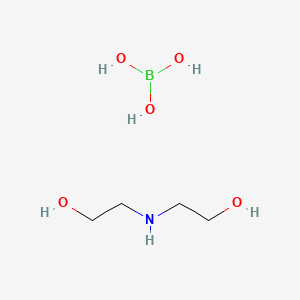
Diethanolamine borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including corrosion inhibition, flame retardancy, and as an antiseptic. The compound has the molecular formula C₄H₁₄BNO₅ and is characterized by its ability to form stable complexes with various substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethanolamine borate is typically synthesized through the reaction of diethanolamine with boric acid. The reaction is carried out at elevated temperatures, often in the presence of a solvent such as toluene. The process involves heating the reactants to the boiling point of toluene, allowing the reaction to proceed efficiently . The molar ratio of diethanolamine to boric acid is usually maintained at 1:1 to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the temperature is carefully controlled to optimize the yield. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Diethanolamine borate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters and other oxidation products.
Substitution: this compound can participate in substitution reactions, where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Substitution Reagents: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include borate esters, substituted amines, and other boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
Diethanolamine borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which diethanolamine borate exerts its effects involves its ability to form stable complexes with metal ions and organic substrates. This complexation inhibits corrosion by forming a protective layer on metal surfaces. In biological systems, the compound’s antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ethanolamine Borate: Similar in structure but with different reactivity and applications.
Boronic Acids: These compounds share the boron component but differ significantly in their chemical behavior and uses.
Uniqueness: Diethanolamine borate is unique due to its dual functionality as both a corrosion inhibitor and a flame retardant. Its ability to form stable complexes with a variety of substrates sets it apart from other boron-containing compounds .
Eigenschaften
CAS-Nummer |
67952-33-4 |
|---|---|
Molekularformel |
C4H14BNO5 |
Molekulargewicht |
166.97 g/mol |
IUPAC-Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI-Schlüssel |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.C(CO)NCCO |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
93859-15-5 93924-91-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)
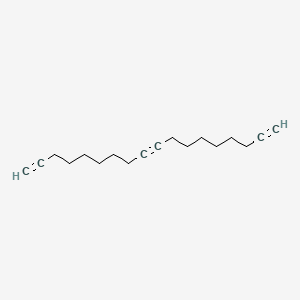
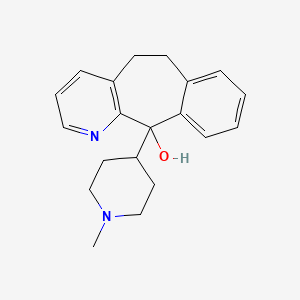


![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
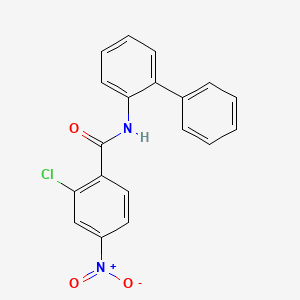
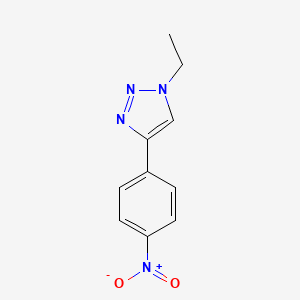
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
